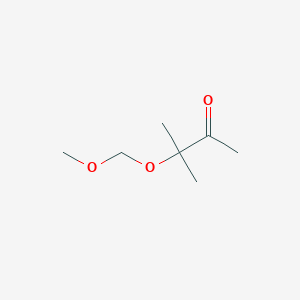

3-Methoxymethoxy-3-methyl-2-butanone

説明

3-Methoxymethoxy-3-methyl-2-butanone is a substituted ketone featuring a methoxymethoxy (-OCH2OCH3) group and a methyl (-CH3) group at the 3-position of the butanone backbone.

特性

分子式 |

C7H14O3 |

|---|---|

分子量 |

146.18 g/mol |

IUPAC名 |

3-(methoxymethoxy)-3-methylbutan-2-one |

InChI |

InChI=1S/C7H14O3/c1-6(8)7(2,3)10-5-9-4/h5H2,1-4H3 |

InChIキー |

JUTJYKZCOUOWPK-UHFFFAOYSA-N |

正規SMILES |

CC(=O)C(C)(C)OCOC |

製品の起源 |

United States |

類似化合物との比較

Structural Analogues and Substituent Effects

The following table summarizes key structural and functional differences between 3-Methoxymethoxy-3-methyl-2-butanone and related compounds:

Physical Properties

- Boiling Point: Expected to be higher than 3-methyl-2-butanone (94°C) due to increased molecular weight and polarity. For comparison, 3-ethoxy-3-methyl-2-butanone has a bp >150°C .

- Solubility: Likely soluble in alcohols, ethers, and chlorinated solvents, similar to 3-methyl-2-butanone, but with reduced solubility in nonpolar solvents due to the polar methoxymethoxy group .

Q & A

How can 3-Methoxymethoxy-3-methyl-2-butanone be synthesized in a laboratory setting?

Methodological Answer:

A viable synthesis route involves trichloroacetimidate-mediated etherification under acidic catalysis. For example, in analogous syntheses (e.g., (R)-methyl 3-((4-methoxybenzyl)oxy)butanoate), the hydroxyl group of a precursor is activated using 4-methoxyphenyl trichloroacetimidate with catalytic camphorsulfonic acid (CSA) in dichloromethane at 0°C, yielding the protected intermediate . Subsequent purification via flash chromatography (using gradients of ethyl acetate/hexane) ensures high purity (>90% yield). For the ketone formation, selective oxidation or deprotection steps (e.g., using DDQ in dichloromethane/water mixtures) may be employed .

What analytical techniques are recommended for confirming the structure and purity of 3-Methoxymethoxy-3-methyl-2-butanone?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are critical for verifying the methoxymethoxy (-OCH2OCH3) and methyl-ketone groups. Compare chemical shifts with structurally similar compounds (e.g., 3-Methoxy-3-methylbutanol δ 1.02 ppm for methyl groups in branched chains) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion ([M+H]+ or [M+Na]+) and fragments, ensuring no impurities. For example, 3-Methoxy-3-methylbutanol has a monoisotopic mass of 118.1742 g/mol, which can guide expected values .

- Gas Chromatography (GC): Use GC with flame ionization detection to assess purity, referencing retention times of analogous compounds (e.g., 3-Methoxy-1-butanol elutes at ~174°C) .

How can conflicting NMR data for 3-Methoxymethoxy-3-methyl-2-butanone be resolved?

Advanced Research Considerations:

Contradictions in NMR signals (e.g., unexpected splitting or shifts) may arise from conformational dynamics or solvent effects . To resolve this:

- Variable Temperature NMR: Probe temperature-dependent shifts to identify dynamic equilibria (e.g., rotamers).

- 2D NMR Techniques: Use HSQC or HMBC to correlate ambiguous protons/carbons. For example, HMBC can confirm coupling between the methoxymethoxy group and the ketone carbonyl .

- Deuterated Solvent Screening: Test in CDCl3 vs. DMSO-d6 to isolate solvent-induced shifts, as seen in studies of 3-Methoxy-4-hydroxybenzoic acid derivatives .

What strategies optimize reaction yields in the synthesis of 3-Methoxymethoxy-3-methyl-2-butanone?

Advanced Methodological Guidance:

- Catalyst Optimization: Adjust CSA concentration (0.1–5 mol%) to balance reaction rate and byproduct formation. Excess acid may lead to decomposition of sensitive methoxymethoxy groups .

- Temperature Control: Maintain strict低温 conditions (-78°C to 0°C) during reduction steps (e.g., DIBAL-H for ketone intermediates) to prevent over-reduction .

- Anhydrous Conditions: Use molecular sieves or inert gas purging to avoid hydrolysis of trichloroacetimidate reagents, which can reduce yields by >20% .

What safety precautions are critical when handling 3-Methoxymethoxy-3-methyl-2-butanone?

Basic Safety Protocol:

- Personal Protective Equipment (PPE): Wear EN 374-certified chemical-resistant gloves (e.g., nitrile) and lab coats. Methoxy-containing compounds can penetrate latex .

- Ventilation: Use fume hoods for synthesis steps involving volatile solvents (e.g., dichloromethane) or reagents (DDQ) to limit inhalation risks .

- Thermal Hazards: Avoid open flames; methoxy ethers are often flammable (e.g., 3-Methoxy-1-butanol has a flashpoint of 62°C) .

How can researchers address low stability of 3-Methoxymethoxy-3-methyl-2-butanone in storage?

Advanced Stability Analysis:

- Inert Atmosphere Storage: Store under argon or nitrogen at -20°C to prevent oxidation of the methoxymethoxy group, as demonstrated for 6-Methoxygramine .

- Stability-Indicating Assays: Monitor degradation via HPLC-UV at 254 nm. For example, 3-Methoxyacetone degrades to acetic acid under humid conditions; similar methods apply .

- Additive Screening: Test antioxidants (e.g., BHT at 0.1%) to inhibit radical-mediated decomposition .

What mechanistic insights explain the reactivity of 3-Methoxymethoxy-3-methyl-2-butanone in nucleophilic additions?

Advanced Mechanistic Study:

The electron-withdrawing ketone group activates the adjacent methoxymethoxy moiety for nucleophilic attack . Computational modeling (e.g., DFT) can map electrostatic potential surfaces to predict regioselectivity. For example, in 3-Methoxy-4-methoxycarbonylphenylboronic acid, the methoxy group directs nucleophiles to the para position . Experimental validation via kinetic isotope effects (KIEs) or Hammett plots may further elucidate electronic influences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。